molecular formula C22H20ClN3O2S B11417107 8-(4-chlorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-chlorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11417107
M. Wt: 425.9 g/mol
InChI Key: VDZYUFNKTKIBFL-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and a thiadiazine ring

Preparation Methods

The synthesis of 8-(4-chlorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Cyclization Reactions: The formation of the thiadiazine ring is often achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions:

    Oxidation and Reduction Reactions: These reactions are employed to modify the oxidation state of specific atoms within the molecule, facilitating the formation of the desired structure.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-(4-chlorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-chlorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 8-(4-chlorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique structural features and potential applications. Similar compounds include other pyridothiadiazines with different substituents, which may exhibit varying properties and activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3O2S/c1-28-18-8-2-15(3-9-18)12-25-13-26-21(27)10-19(16-4-6-17(23)7-5-16)20(11-24)22(26)29-14-25/h2-9,19H,10,12-14H2,1H3

InChI Key

VDZYUFNKTKIBFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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